REACTION_CXSMILES
|
COC1[CH:10]=[C:9](OC)[CH:8]=[C:7]([O:13]C)C=1C=O.C[O:16]C1C=C(OC)C(OC)=CC=1C=O.CO[C:31]1[CH:32]=[C:33]([CH:36]=[C:37](OC)[C:38]=1OC)[CH:34]=O>>[CH:9]1([CH2:8][C:7]([OH:13])=[O:16])[C:32]2[C:33](=[CH:36][CH:37]=[CH:38][CH:31]=2)[CH:34]=[CH:10]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C(=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=C(C(=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC2=CC=CC=C12)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |